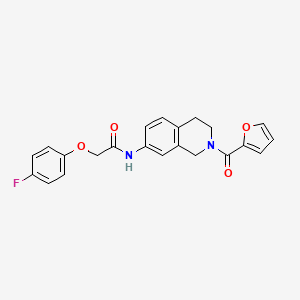![molecular formula C24H19Cl2N3O2S B2491110 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422530-24-3](/img/structure/B2491110.png)
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and synthesis of quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds often exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis Analysis
Synthetic approaches to quinazoline derivatives generally involve palladium-catalyzed Buchwald–Hartwig coupling reactions, Pummerer-type cyclization, or acid-catalyzed cyclocondensation reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared using palladium-catalyzed coupling reactions in the presence of KOt-Bu, in 1,4-dioxane as a solvent (Nowak et al., 2015). Similarly, the cyclization of N-substituted formamides using boron trifluoride diethyl etherate has been reported to yield tetrahydroisoquinolines and benzazepines (Saitoh et al., 2001).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies by Desai et al. (2007, 2011) focused on the synthesis and characterization of new quinazolines, showcasing their potential as antimicrobial agents against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
This compound and its analogs have been explored for their anticancer effects, particularly against breast cancer cell lines. Gaber et al. (2021) synthesized new derivatives and tested their efficacy on the MCF-7 breast cancer cell line, finding that several compounds demonstrated strong anticancer activity, comparable to doxorubicin, a commonly used chemotherapy drug (Gaber et al., 2021).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system, related to the core structure of the compound , has shown potential antihypertensive effects. Takai et al. (1986) synthesized and tested such derivatives for antihypertensive activity in spontaneously hypertensive rat models, with some compounds producing significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O2S/c25-18-6-1-15(2-7-18)11-12-27-22(30)17-5-10-20-21(13-17)28-24(32)29(23(20)31)14-16-3-8-19(26)9-4-16/h1-4,6-9,17,20-21H,5,10-14H2,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEDLZMCLPHRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
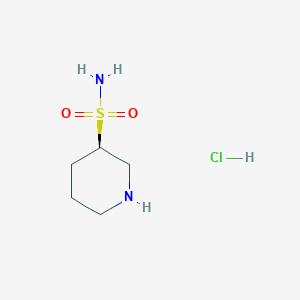
![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)
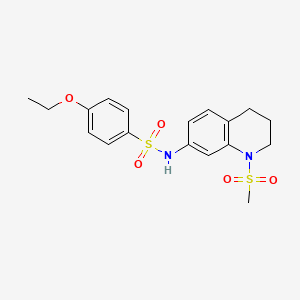
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

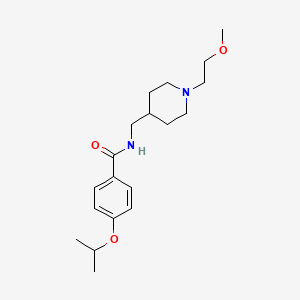
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)
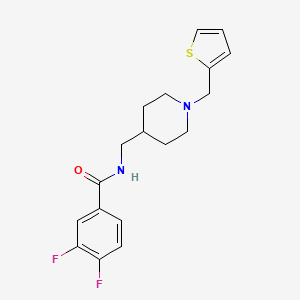

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
